(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
The compound “(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative featuring a benzodioxin moiety and a piperazine-based substituent. Its Z-configuration at the exocyclic double bond is critical for structural stability and biological activity, as seen in analogous compounds . The 6-hydroxy group on the benzofuranone core enables hydrogen bonding, a key feature in molecular recognition processes .
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5/c1-2-26-5-7-27(8-6-26)12-19-20(28)4-3-18-22(29)21(32-24(18)19)11-15-9-17(25)10-16-13-30-14-31-23(15)16/h3-4,9-11,28H,2,5-8,12-14H2,1H3/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSZKBGWWZNERZ-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound is notable for its unique structural features, which may influence its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.9 g/mol. The presence of a chloro group, a benzofuran core, and a piperazine substituent suggests that this compound may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN2O5 |
| Molecular Weight | 442.9 g/mol |
| CAS Number | 929434-06-0 |
| Melting Point | Not Available |
| Density | Not Available |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study reported that certain benzofuran derivatives demonstrated cytotoxic effects against solid tumor cell lines, correlating with the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. The structural features of (Z)-2 may contribute to its ability to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or signaling pathways involved in inflammation .
Case Studies and Research Findings
- Case Study on Benzofuran Derivatives : A comprehensive study evaluated the biological activities of several synthesized benzofuran derivatives, including their anticancer and antimicrobial effects. The findings indicated that specific substitutions on the benzofuran ring significantly influenced their biological activities .
- Mechanistic Studies : Mechanistic investigations have shown that benzofuran derivatives can interact with various cellular targets, potentially affecting cell signaling pathways involved in proliferation and apoptosis .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been extensively studied in related compounds. Modifications in the functional groups attached to the benzofuran core can lead to significant changes in biological efficacy .
Scientific Research Applications
Potential Applications
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Anticancer Activity
- The compound's structural similarity to known anticancer agents positions it as a potential candidate for further investigation in cancer therapy. Studies have shown that compounds with benzofuran and benzo[d][1,3]dioxin moieties exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro group may enhance its activity by increasing lipophilicity and altering interaction profiles with biological targets.
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Antimicrobial Properties
- Preliminary studies indicate that derivatives of benzofuran compounds possess antimicrobial properties. The inclusion of the piperazine ring may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in treating bacterial infections.
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Neurological Applications
- Given the presence of the piperazine moiety, this compound could be investigated for its potential as an anxiolytic or antidepressant agent. Piperazine derivatives are known for their central nervous system activity, and modifications to the benzofuran structure may yield compounds with enhanced pharmacological profiles.
-
Drug Delivery Systems
- The unique structure allows for modifications that could facilitate targeted drug delivery mechanisms. The incorporation of this compound into nanoparticles or liposomes may improve the solubility and bioavailability of poorly soluble drugs.
Synthesis Pathways
The synthesis of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one can involve several key reactions:
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Starting Materials
- The synthesis typically begins with readily available precursors such as substituted benzofurans and chloro-substituted dioxins.
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Key Reactions
- Aldol Condensation : This reaction forms the methylene bridge connecting the benzofuran to the benzo[d][1,3]dioxin moiety.
- Piperazine Substitution : The introduction of the piperazine group can be achieved through nucleophilic substitution reactions.
- Hydroxylation : Hydroxyl groups can be introduced at specific positions to enhance biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of similar compounds:
- Anticancer Studies : Research has demonstrated that related benzofuran derivatives exhibit potent cytotoxicity against breast cancer cells (MCF-7), suggesting that modifications like those present in this compound could enhance efficacy .
- Antimicrobial Testing : A study on structurally similar compounds revealed significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics .
- Pharmacological Assessments : In vivo studies have shown that piperazine-containing compounds can reduce anxiety-like behaviors in animal models, supporting investigations into their use for treating anxiety disorders .
Comparison with Similar Compounds
Structural Analogues with Modified Benzodioxin/Benzofuran Substituents
Key Observations :
- Piperazine Modifications : Ethylpiperazine in the target compound offers a balance between lipophilicity and solubility, whereas hydroxyethylpiperazine () introduces additional hydrogen-bonding capacity. Piperidine derivatives () lack the basic nitrogen, reducing pH-dependent ionization.
- Benzylidene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
